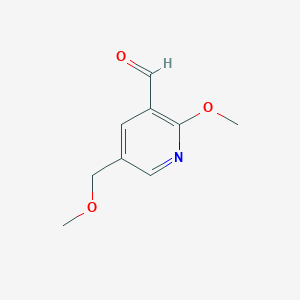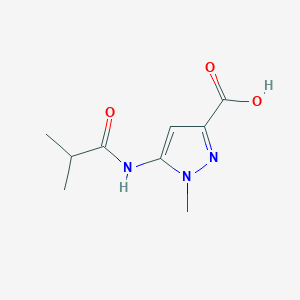
2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde” (MMPCA) is a chemical compound with the formula C10H11NO3 . This compound belongs to the pyridine family, which is widely used in various fields of research and industry, including medicinal chemistry, agriculture, polymer chemistry, and material science.
Molecular Structure Analysis
The molecular structure of MMPCA is represented by the InChI code1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3 . This indicates that the compound has a pyridine ring with methoxy and methoxymethyl substituents. Physical And Chemical Properties Analysis
The physical and chemical properties of MMPCA include a molecular weight of 181.19 , and it is a powder at room temperature .Scientific Research Applications
Synthesis of Fused Polyheterocycles
Chemoselective directed metallation of 2-chloropyridine enables the synthesis of 2-substituted 3-carbonylated pyridines, such as 2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde. This process is used to create fused polyheterocycles like naphthyridines and aza-analogues of coumarins, xanthones, and acridones. These compounds have applications in various fields of organic chemistry and drug discovery (Trécourt et al., 1990).
Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
The compound is utilized in the scaleable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. This synthesis involves several steps, including the Skraup reaction, and is significant in the creation of complex organic molecules (Li et al., 2010).
Green Synthesis of Chalcones
This compound plays a role in the green synthesis of pyridine-2-carbaldehyde-based chalcones. These are synthesized using various metal-incorporated and acid-functionalized mesoporous MCM-41 materials. These chalcones display significant biological activity, highlighting their potential in pharmaceutical research (Prathipati & Sanasi, 2022).
Synthesis of Steroids and Ligands
The compound is involved in the synthesis of steroids and ligands for copper ions and molecular oxygen activation. This includes the creation of 16,17-seco-steroids with iminomethyl-2-pyridine and aminomethylene-2-pyridine structures, contributing to the field of bio-organic chemistry (Magyar et al., 2003).
Versatile Building Block for Indoles
2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde proves to be a versatile electrophile in the synthesis of 2,3,6-trisubstituted indole derivatives, used in medicinal chemistry and drug synthesis (Yamada et al., 2009).
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
This compound is also utilized in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting its role in the creation of complex organic structures with potential applications in pharmaceuticals (El-Nabi, 2004).
Safety and Hazards
MMPCA is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving free radical reactions .
Pharmacokinetics
Similar compounds are typically absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets .
properties
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMSHJJBWXVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile](/img/structure/B2424565.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2424567.png)



![Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2424574.png)


![7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2424578.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2424581.png)
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)